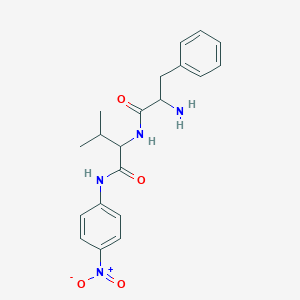

D-Phe-Val-p-nitroanilide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[(2-amino-3-phenylpropanoyl)amino]-3-methyl-N-(4-nitrophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-13(2)18(20(26)22-15-8-10-16(11-9-15)24(27)28)23-19(25)17(21)12-14-6-4-3-5-7-14/h3-11,13,17-18H,12,21H2,1-2H3,(H,22,26)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFZQZIWTDHXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400731 | |

| Record name | D-Phe-Val-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-89-7 | |

| Record name | D-Phe-Val-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for D Phe Val P Nitroanilide and Analogs

Solid-Phase Peptide Synthesis (SPPS) Approaches for p-Nitroanilide Conjugates

Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the creation of peptide p-nitroanilides, overcoming some of the challenges associated with solution-phase methods. acs.org Various strategies have been devised to facilitate the coupling of the peptide to the p-nitroanilide moiety on a solid support.

Fmoc-based Synthesis Strategies

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern SPPS and has been adapted for the synthesis of peptide p-nitroanilides. acs.orgosti.gov One effective method involves the use of a Backbone Amide Linker (BAL). This approach anchors the growing peptide chain to the resin through a backbone nitrogen atom rather than the C-terminal carboxyl group, allowing for greater flexibility in C-terminal modifications. acs.org This strategy has been successfully used to prepare several model peptide p-nitroanilides in high yields and purities with minimal racemization. acs.org

Another Fmoc-based strategy involves derivatizing a trityl chloride resin with 1,4-phenylenediamine. The peptide is then assembled on this modified resin using standard Fmoc protocols. The resulting peptide p-aminoanilide is subsequently oxidized to the corresponding p-nitroanilide using an oxidizing agent like Oxone®. researchgate.net

Use of Aryl Hydrazine (B178648) Resin for Improved Yields

A significant advancement in the Fmoc-based synthesis of peptide p-nitroanilides involves the use of an aryl hydrazine resin. acs.orgacs.orgresearchgate.net This method provides a straightforward and efficient route to these compounds. acs.orgosti.gov The peptide is assembled on the aryl hydrazine resin using standard Fmoc chemistry. acs.orgacs.org Upon completion of the peptide sequence, the resin-bound peptide hydrazide is subjected to mild oxidation, often with N-bromosuccinimide (NBS) in the presence of pyridine, to form a highly reactive acyl diazene (B1210634) intermediate. acs.orgacs.orgresearchgate.net This intermediate readily reacts with the weakly nucleophilic p-nitroaniline. acs.orgacs.orgresearchgate.net The final peptide p-nitroanilide is then cleaved from the resin and deprotected, typically using trifluoroacetic acid (TFA). acs.orgosti.gov

This aryl hydrazine linker is compatible with both Fmoc/t-Bu and Boc/Bz protection strategies and is stable throughout the synthesis until the mild oxidative cleavage step. acs.orgosti.gov A key advantage of this method is that it avoids the need to pre-modify commercial resins or perform additional manipulations after cleavage and deprotection. osti.gov Furthermore, this procedure is compatible with sensitive amino acid residues and shows no detectable racemization at the C-terminal residue during activation and cleavage. osti.gov

| Peptide Sequence | Cleavage Yield (%) | Purity (%) |

| Peptide-pNA | ~66 | ~95 |

| Peptide-AMC | 77 | 96 |

Table 1: Example yields and purities for peptides cleaved from an aryl hydrazine resin using p-nitroaniline (pNA) and 7-amino-4-methylcoumarin (B1665955) (AMC). researchgate.net

Analog Preparation with 5-Amino-2-nitrobenzoic Acid (Anb5,2)

To circumvent the difficulties associated with the low nucleophilicity of p-nitroaniline, analogs such as 5-amino-2-nitrobenzoic acid (Anb5,2) have been employed. nih.govnih.gov This analog can be coupled to various resins, such as Wang or Rink Amide resins, using methods like the TBTU method in the presence of p-dimethylaminopyridine (DMAP). nih.gov Once the Anb5,2 is attached to the solid support, peptide synthesis can proceed using standard Fmoc strategies. nih.gov

This approach has been shown to be effective for the synthesis of peptide-pNA-like chromogenic substrates. nih.gov For instance, H-D-Val-Leu-Arg-Anb5,2-NH2, an analog of a human urine kallikrein substrate, was successfully prepared using this solid-phase method. nih.gov Furthermore, the synthesis of analogs with a free carboxyl group, such as H-Arg-Anb5,2-OH and H-D-Val-Leu-Arg-Anb5,2-OH on a Wang resin, has demonstrated improved aqueous solubility compared to their amide counterparts. nih.gov

Solution-Phase Synthesis Methods for Peptide p-Nitroanilides

While solid-phase methods are often preferred, solution-phase synthesis of peptide p-nitroanilides is also practiced. However, conventional coupling techniques using DCC, azide, or active esters are generally not effective due to the low nucleophilicity of pNA and the poor solubility of the intermediates. nih.gov

Historically, the synthesis of a p-nitroanilide using phosphorus oxychloride as a condensing agent was a key development. ru.nl This method was first used for the synthesis of Z-Phe-pNA. ru.nl Earlier attempts to synthesize Z-Gly-Phe-pNA by activating Z-Gly-Phe-OH with DCC for reaction with p-nitroaniline resulted in a low yield of the racemic product. ru.nl

Enzymatic Synthesis Approaches for Peptide p-Nitroanilides

Enzymatic methods offer a highly specific and often stereoselective alternative for the synthesis of peptide p-nitroanilides. Serine proteinases, such as one from Bacillus subtilis, can catalyze the acyl transfer reaction to form peptide p-nitroanilides. nih.gov In this approach, acyl-di- or acyltripeptide esters serve as the carboxyl component. nih.gov The reaction conditions, such as the concentration of dimethylformamide, can be optimized to minimize hydrolysis of the starting materials and products. nih.gov

Another example involves a d-stereospecific amidohydrolase from Streptomyces sp., which can be used to synthesize dipeptides. asm.orgresearchgate.net This enzyme exhibits transpeptidase activity and can use d-amino acid esters as both acyl donors and acceptors to form d-d dipeptides. asm.org The enzyme's activity can be monitored using a continuous spectrophotometric assay with D-Phe-p-nitroanilide as the substrate. asm.org

Enzymes like granulosain have also been utilized for the synthesis of peptides. The proteolytic activity of such enzymes can be determined by the rate of hydrolysis of substrates like N-α-benzoyl-DL-arginine-p-nitroanilide (BApNA).

Chemical Modifications and Structural Analogs of D-Phe-Val-p-nitroanilide for Enhanced Specificity or Detection

The basic peptide p-nitroanilide structure can be modified to enhance properties such as specificity, solubility, or detection. One common strategy is the introduction of different protecting groups or chemical moieties. For example, the synthesis of N-ethoxycarbonyl-d-Phe-Pro-(alpha)-azaLys p-nitrophenyl ester demonstrates the incorporation of an aza-amino acid and a different N-terminal protecting group. sci-hub.se

The use of p-nitrobenzyloxycarbonyl (pNZ) as a protecting group for the peptide backbone offers an alternative to the more common Fmoc or Boc strategies, providing orthogonality and flexibility in the synthesis of peptide nucleic acid (PNA)-peptide conjugates. rsc.org

Enzymatic Hydrolysis and Kinetic Analysis of D Phe Val P Nitroanilide

Principles of p-Nitroaniline Release and Spectrophotometric Quantification

The enzymatic cleavage of the amide bond in D-Phe-Val-p-nitroanilide liberates the chromogenic molecule p-nitroaniline. nih.govsigmaaldrich.com This process forms the basis of a continuous colorimetric assay to determine enzyme activity. sigmaaldrich.com The substrate itself is colorless, but the product, p-nitroaniline, exhibits strong absorbance at specific wavelengths, allowing for its quantification. taylorandfrancis.com

The hydrolysis of p-nitroanilide substrates can be monitored spectrophotometrically, typically at a wavelength of 405 nm or 410 nm. sigmaaldrich.comcore.ac.uk This is because at lower wavelengths, there can be an overlap in the absorbance of the substrate and the product. sigmaaldrich.com The amount of p-nitroaniline released is directly proportional to the enzymatic activity. taylorandfrancis.com This method allows for the real-time analysis of the enzymatic reaction without the need to separate the products from the reaction mixture. nih.gov

Molar Extinction Coefficient of p-Nitroaniline in Enzymatic Assays

The molar extinction coefficient (ε) is a critical parameter in the spectrophotometric quantification of p-nitroaniline. It relates the absorbance of the solution to the concentration of the absorbing species according to the Beer-Lambert law. For p-nitroaniline, the molar extinction coefficient is often cited in enzymatic assays.

The value of the molar extinction coefficient for p-nitroaniline can vary depending on the specific conditions of the assay, such as the solvent composition. For instance, in aqueous solutions, a commonly used value at 410 nm is 8,800 M⁻¹ cm⁻¹. sigmaaldrich.comnih.gov Other reported values include 9,920 M⁻¹ cm⁻¹ at 405 nm and 10,600 M⁻¹ cm⁻¹ at 405 nm. core.ac.uk In some cases, values as high as 11,500 M⁻¹ cm⁻¹ at 405 nm have been used. The presence of organic cosolvents can significantly affect the molar extinction coefficient. acs.orgacs.org Therefore, it is crucial to determine or use the appropriate molar extinction coefficient for the specific experimental conditions to ensure accurate quantification of enzyme activity. acs.orgacs.org

Table 1: Reported Molar Extinction Coefficients for p-Nitroaniline

| Wavelength (nm) | Molar Extinction Coefficient (M⁻¹ cm⁻¹) | Reference |

| 410 | 8,800 | sigmaaldrich.comnih.gov |

| 405 | 9,920 | |

| 405 | 10,600 | core.ac.uk |

| 405 | 11,500 | |

| 430 | 10,800 | acs.orgacs.org |

| 410 | 8,680 | tandfonline.com |

Real-time Monitoring of Hydrolysis Using UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is a powerful technique for the real-time monitoring of the enzymatic hydrolysis of this compound. nih.gov This method allows for the continuous measurement of the increase in absorbance as p-nitroaniline is released, providing a dynamic view of the reaction progress. asm.orgmdpi.com By recording the absorbance at regular intervals, a progress curve can be generated, from which the initial reaction velocity can be determined. asm.orgmdpi.com

This real-time approach is advantageous because it allows for the direct observation of the reaction kinetics as they occur. mdpi.com It enables the study of the initial phase of the reaction, which is crucial for determining kinetic parameters. asm.org Furthermore, real-time monitoring can provide insights into potential complexities of the reaction, such as substrate inhibition or enzyme inactivation over time. nih.gov The development of real-time UV/VIS spectroscopy setups, which can capture entire spectra simultaneously, further enhances the capability to monitor fast enzymatic reactions. mdpi.com

Michaelis-Menten Kinetics and Determination of Kinetic Parameters (K_m, V_max, k_cat, k_cat/K_m)

The enzymatic hydrolysis of this compound, like many enzyme-catalyzed reactions, can often be described by the Michaelis-Menten model. github.iowikipedia.org This model relates the initial reaction velocity (V₀) to the substrate concentration ([S]). The key parameters derived from this model are the Michaelis constant (K_m) and the maximum velocity (V_max). github.iowikipedia.org

K_m (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of V_max. wikipedia.org It is an indicator of the affinity of the enzyme for its substrate; a lower K_m value generally indicates a higher affinity.

V_max (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. github.io It is proportional to the enzyme concentration.

k_cat (Turnover Number): Also known as the catalytic constant, k_cat is calculated as V_max divided by the total enzyme concentration ([E]t). It represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

The determination of these kinetic parameters typically involves measuring the initial reaction rates at various substrate concentrations and then fitting the data to the Michaelis-Menten equation using non-linear regression or linearized plots like the Lineweaver-Burk plot. bu.eduresearchgate.net

Factors Influencing Kinetic Parameters (pH, Temperature, Ionic Strength)

The kinetic parameters of enzymatic reactions are highly sensitive to environmental conditions such as pH, temperature, and ionic strength. science.gov

pH: The pH of the reaction medium can significantly affect the ionization state of amino acid residues in the enzyme's active site and of the substrate itself. This can influence both substrate binding (K_m) and catalytic activity (k_cat). acs.org Typically, enzymes exhibit an optimal pH at which their activity is maximal. researchgate.net For trypsin-catalyzed hydrolysis of a similar p-nitroanilide substrate, k_cat/K_M was found to be maximal at alkaline pH values and decreased with decreasing pH. acs.org

Temperature: Temperature affects the rate of enzymatic reactions. As temperature increases, the reaction rate generally increases up to an optimal temperature. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. researchgate.netusda.gov For a chymotrypsin-like proteinase, the optimal temperature for activity towards a p-nitroanilide substrate was found to be 51°C. usda.gov

Ionic Strength: The ionic strength of the buffer can influence enzyme activity by affecting protein stability and the interactions between the enzyme and substrate. For some serine proteases, the Michaelis-Menten parameters have been shown to be dependent on the concentration of salts like NaCl. mdpi.com

Comparative Kinetic Studies with Other p-Nitroanilide Substrates

Comparing the kinetic parameters of this compound with other p-nitroanilide substrates provides valuable information about an enzyme's substrate specificity. By systematically varying the amino acid sequence of the peptide substrate, researchers can map the preferences of the enzyme for different residues at various positions (P1, P2, P3, etc., where P1 is the residue N-terminal to the cleavage site).

For example, studies on trypsin have shown that substrates with a Phe residue at the P3 position have a favorable effect on hydrolysis. nih.gov In another study, D-Val-Phe-Lys-p-nitroanilide was found to be a better substrate for urokinase and tissue-type plasminogen activator than the standard D-Val-Leu-Lys-p-nitroanilide due to a lower K_m and a much higher V_max/K_m. Comparative studies have also been performed with various proteases, including aqualysin I, where the P1-specificity was found to be dependent on the amino acid residues at the P2 and P3 positions. tandfonline.com These types of studies are essential for designing specific substrates and inhibitors for target enzymes.

Table 2: Illustrative Kinetic Parameters for Various Proteases with p-Nitroanilide Substrates

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Rat Tissue Kallikrein | D-Val-Leu-Arg-pNA | 0.024 | 10.42 (µM/min) | - | nih.gov |

| Rat Tissue Kallikrein | Ac-Phe-Arg-pNA | 0.013 | 3.21 (µM/min) | - | nih.gov |

| Aqualysin I | suc-Phe-Val-Ala-pNA | - | - | - | tandfonline.com |

| Tenebrio molitor Chymotrypsin | Suc-AAPF-pNA | - | 36.5 | - | usda.gov |

| Tenebrio molitor Chymotrypsin | Suc-AAPL-pNA | 0.5 | - | - | usda.gov |

| Pseudomonas aeruginosa elastase | succinyl-Ala₃-p-nitroanilide | - | - | 2.4 x 10³ | nih.gov |

Note: The table provides illustrative data from various studies and is not a direct comparison under identical conditions.

Enzyme Specificity Profiling Using this compound and Related Peptides

Enzyme specificity profiling aims to determine the range of substrates that an enzyme can effectively hydrolyze. This compound and a library of related peptide-p-nitroanilides are powerful tools for this purpose. By synthesizing and testing a series of substrates with systematic variations in the peptide sequence, a detailed picture of the enzyme's substrate preferences can be constructed. ucsf.edupnas.org

This approach allows for the identification of preferred amino acid residues at each subsite (S1, S2, S3, etc.) of the enzyme's active site, which correspond to the P1, P2, and P3 positions of the substrate. pnas.org For instance, studies on cysteine proteases like papain and cruzain have revealed their preference for hydrophobic amino acids at the P2 position. pnas.org Similarly, profiling of serine proteases like trypsin and thrombin has confirmed their high specificity for basic amino acids at the P1 position. pnas.org The use of combinatorial libraries of fluorogenic or chromogenic substrates can rapidly and comprehensively profile protease specificity. pnas.org This information is invaluable for understanding the biological roles of proteases and for the development of specific inhibitors and diagnostic tools. ucsf.edu

Investigation of Protease Subsite Preferences (P1, P2, P3, etc.)

Protease subsite specificity is determined by the amino acid residues of a substrate that fit into the corresponding pockets (S1, S2, S3, etc.) of the enzyme's active site. The P1 residue, immediately preceding the scissile bond, is often a primary determinant of specificity. For trypsin-like serine proteases, this is typically a basic residue like Arginine or Lysine. For chymotrypsin-like proteases, large hydrophobic residues such as Phenylalanine, Tyrosine, or Leucine are preferred at the P1 position.

In the context of this compound, the valine (Val) residue is in the P1 position, and the D-Phenylalanine (D-Phe) residue is in the P2 position. A study screening numerous chromogenic substrates for susceptibility to Pseudomonas aeruginosa small protease (PASP) included D-Phe-Val p-nitroanilide; however, it did not show positive results for cleavage by this particular enzyme. semanticscholar.orgresearchgate.net This lack of cleavage suggests that the P1 Val and P2 D-Phe combination is not favorable for PASP. General studies on other proteases show that specificity at the P2 and P3 sites is crucial for efficient hydrolysis. For instance, some proteases have a strong preference for Proline at the P2 position to correctly orient the substrate for cleavage. mdpi.com The use of a D-amino acid at the P2 position, as in this compound, can also significantly influence substrate binding and hydrolysis, sometimes conferring higher selectivity. oup.com However, without specific studies on this compound, its precise subsite preferences across different proteases remain uncharacterized.

Role of Amino Acid Residues Adjacent to the Cleavage Site

The amino acids in the P2 and P3 positions (and beyond) play a critical role in the initial binding of the substrate to the enzyme and influence the catalytic efficiency (kcat/Km). The interaction of these residues with the S2 and S3 subsites of the protease can significantly affect the Michaelis constant (Km) and the catalytic rate (kcat).

For the substrate , D-Phe occupies the P2 position. Research on other substrates, such as Bz-Phe-Val-Arg-p-nitroanilide, demonstrates that the Phenylalanine at P2 and Valine at P3 contribute to the substrate's affinity for certain proteases like thrombin and trypsin. nih.govru.nl The D-configuration of the Phenylalanine in this compound would present a different stereochemistry to the enzyme's S2 subsite compared to the more common L-Phe. This could either enhance or hinder binding and catalysis depending on the specific architecture of the enzyme's active site. Detailed kinetic data from studies specifically hydrolyzing this compound would be required to quantify the precise contribution of the D-Phe and Val residues to the enzyme-substrate interaction, but such data is not currently available in the reviewed literature.

Inhibition Studies with this compound as a Substrate

In inhibition studies, a chromogenic substrate like this compound would be used to measure the residual activity of a target protease in the presence of a potential inhibitor. The rate of p-nitroaniline release would be measured at various inhibitor concentrations to characterize the inhibitor's potency and mechanism of action.

Characterization of Enzyme Inhibitors and Determination of Inhibition Constants (K_i)

The inhibition constant (K_i) is a measure of an inhibitor's potency; a lower K_i value indicates a more potent inhibitor. To determine the K_i, enzyme assays are performed with a fixed concentration of the substrate (e.g., this compound) and varying concentrations of the inhibitor.

While numerous studies report K_i values for various inhibitors against proteases using other p-nitroanilide substrates, no specific studies were found that utilized this compound for this purpose. For example, kinetic studies have determined K_i values for inhibitors like aprotinin (B3435010) and benzamidine (B55565) using substrates such as N-Ben-Phe-Val-Arg-p-nitroanilide. nih.gov The choice of substrate is critical, as substrate concentration relative to its Km value is a key parameter in the equations used to calculate K_i. Without known kinetic parameters (Km, Vmax) for the hydrolysis of this compound by any given enzyme, it cannot be effectively used in inhibitor characterization.

Mechanisms of Enzyme Inhibition (Competitive, Non-competitive, Uncompetitive)

The mechanism of inhibition can be elucidated by analyzing how the inhibitor affects the enzyme kinetics (Km and Vmax) of substrate hydrolysis.

Competitive inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Km but does not change Vmax.

Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site), affecting the enzyme's catalytic efficiency. This decreases Vmax but does not change Km.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and apparent Km.

These mechanisms are typically distinguished by creating Lineweaver-Burk or other linearized plots of reaction velocity versus substrate concentration at different inhibitor concentrations. As no studies detailing the inhibition of a protease using this compound as the monitored substrate are available, there is no specific information on inhibitor mechanisms determined with this compound.

Applications of D Phe Val P Nitroanilide in Protease Research and Assay Development

Quantitative Assays for Specific Proteases

D-Phe-Val-p-nitroanilide and its derivatives are instrumental in the development of quantitative assays for a range of specific proteases. The fundamental principle of these assays lies in the enzymatic hydrolysis of the amide bond between the peptide and the p-nitroaniline (pNA) moiety. Cleavage releases the yellow-colored p-nitroaniline, which exhibits a strong absorbance at a specific wavelength, typically around 405 nm. oup.comnih.gov The rate of p-nitroaniline release is directly proportional to the enzymatic activity, allowing for precise quantification. oup.comsigmaaldrich.com

Detection and Quantification of Serine Proteases

This compound is a recognized chromogenic substrate for a variety of serine proteases. Serine proteases are a large family of enzymes characterized by a key serine residue in their active site, and they play critical roles in processes like blood coagulation, digestion, and inflammation. Assays using this substrate are employed to measure the activity of these enzymes in various biological samples. For instance, a protease from mature coconut endosperm, identified as a serine protease, was assayed using Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA), a related substrate. nih.gov The enzyme's activity was determined by measuring the liberated p-nitroaniline. nih.gov Similarly, a membrane protease from rat submaxillary gland mitochondria, which exhibited thrombin-like activity, was also characterized as a serine protease based on its inhibition profile and its ability to hydrolyze arginine-containing p-nitroanilide substrates. nih.gov

Application in Thrombin Activity Assays

Thrombin, a key serine protease in the blood coagulation cascade, readily cleaves this compound and its analogs. sigmaaldrich.com This makes the compound an excellent substrate for developing specific and sensitive thrombin activity assays. sigmaaldrich.comechelon-inc.com These assays are crucial for understanding the kinetics of thrombin and for screening potential anticoagulant drugs. For example, N-Benzoyl-Phe-Val-Arg-p-nitroanilide has been used as a substrate to assess the activity of thrombin from various sources, including bovine plasma and snake venom. The kinetic parameters of thrombin's action on peptide p-nitroanilide substrates have been extensively studied to understand its substrate selectivity. oup.com

Use in Plasmin and Plasminogen Activator Assays

The fibrinolytic system, responsible for dissolving blood clots, involves the serine protease plasmin, which is activated from its zymogen form, plasminogen, by plasminogen activators like tissue plasminogen activator (t-PA) and urokinase. nih.govoup.com this compound and similar substrates are valuable tools for assaying the activity of both plasmin and plasminogen activators. sigmaaldrich.comoup.com For instance, D-Val-Phe-Lys-p-nitroanilide (S2390) has been utilized as a chromogenic substrate to measure plasminogen activation, offering a higher Vmax/Km than other substrates. oup.com These assays are essential for research into fibrinolysis and the development of thrombolytic therapies.

Characterization of Other Proteolytic Enzymes (e.g., Chymotrypsin-like, Kallikrein)

Beyond thrombin and plasmin, this compound and its derivatives are used to characterize a broader range of proteolytic enzymes. For example, a fibrinolytic enzyme from Bacillus subtilis was shown to have amidolytic activity on D-Phe-Pip-Arg-pNA. wur.nl Substrates with different amino acid sequences are designed to target specific proteases. For instance, substrates with phenylalanine at the P1 position are used to assay chymotrypsin-like activity. biorxiv.orgtandfonline.com Kallikreins, another group of serine proteases, can also be assayed using specific p-nitroanilide substrates, although some kallikreins may not hydrolyze D-Val-Leu-Arg-pNA. wur.nl

Development of High-Throughput Screening (HTS) Assays

High-throughput screening (HTS) is a critical process in drug discovery, enabling the rapid testing of large libraries of chemical compounds for their potential to modulate the activity of a biological target, such as a protease. nih.govwikipedia.org The use of chromogenic substrates like this compound is well-suited for HTS assays due to the simplicity and robustness of the colorimetric readout. mdpi.com

Automation and Miniaturization of Assays

A key aspect of HTS is the automation and miniaturization of assays to increase throughput and reduce costs. strateos.comdispendix.com Assays utilizing this compound can be readily adapted to microplate formats (e.g., 96, 384, or 1536 wells), allowing for simultaneous screening of thousands of compounds. strateos.comdispendix.com Automated liquid handling systems are used to dispense reagents and compounds, and plate readers are used to measure the absorbance of the liberated p-nitroaniline, generating large datasets for analysis. wikipedia.orgdispendix.com This approach significantly accelerates the identification of potential protease inhibitors, which can then be further developed as therapeutic agents. diva-portal.orgsci-hub.se

Integration with Fluorescent Sensing Platforms

The utility of p-nitroanilide (pNA) based substrates, including this compound, in protease assays is significantly enhanced through their integration with fluorescent sensing platforms. These advanced systems offer superior sensitivity compared to traditional absorbance-based measurements, enabling the detection of protease activity at nanomolar concentrations. nih.gov

A key approach involves a "turn-on" fluorescent sensor system that utilizes a fluorescent conjugated polyelectrolyte (CPE). nih.gov In this system, the pNA-derivatized peptide substrate, which is non-fluorescent, acts as a quencher for the CPE's fluorescence through electrostatic interactions. nih.gov When a protease cleaves the amide bond of the substrate, it releases the p-nitroaniline (pNA) group. This cleavage event disrupts the electrostatic interaction between the substrate and the CPE, thereby separating the quencher from the fluorescent polymer. The separation results in a "turn-on" of fluorescence, with the increase in emission intensity being directly proportional to the rate of enzymatic hydrolysis. nih.gov

This method provides a platform for real-time monitoring of enzyme kinetics and has been successfully applied to sense the activity of proteases like thrombin. nih.gov The signal amplification inherent to CPEs, where a single cleavage event can restore the fluorescence of a large polymer segment, allows for assays with extremely low concentrations of both the enzyme and the substrate. nih.gov The underlying principle of detecting the released pNA molecule can also be achieved with highly selective fluorescent capillary imprinted sensors designed specifically for p-nitroaniline, which can achieve detection limits in the nanomolar range. rsc.org

Table 1: Components of a "Turn-On" Fluorescent Sensing System for p-Nitroanilide Substrates

| Component | Role in the Assay | Mechanism of Action | Citation |

| p-Nitroanilide (pNA) Substrate | Enzyme Substrate & Quencher | The intact substrate electrostatically binds to the CPE, quenching its fluorescence. | nih.gov |

| Fluorescent Conjugated Polyelectrolyte (CPE) | Signal Reporter | Acts as a light-harvesting antenna whose fluorescence is quenched by the bound substrate. | nih.gov |

| Protease | Analyte | Catalyzes the hydrolysis of the pNA substrate. | nih.gov |

| p-Nitroaniline (pNA) | Released Product | Upon cleavage, pNA no longer effectively quenches the CPE, leading to a "turn-on" of the fluorescent signal. | nih.gov |

Investigation of Protease Involvement in Biological Processes

Studies in Cellular Proteostasis and Protein Turnover

Cellular protein homeostasis, or proteostasis, refers to the complex network of processes that control the concentration, conformation, and localization of proteins within a cell. diva-portal.org This network is crucial for cellular health and longevity, and its decline is a hallmark of aging. Proteostasis involves the coordination of protein synthesis, folding, and degradation. diva-portal.orgnih.gov Protein turnover, the balance between synthesis and degradation, is a key component of this system, allowing cells to remove damaged or misfolded proteins and adapt to changing conditions. nih.govbiorxiv.org

While large-scale protein turnover is often measured using advanced mass spectrometry techniques with stable isotope labeling, chromogenic substrates like this compound serve a complementary and vital role. nih.gov They provide a means to directly and quantitatively measure the enzymatic activity of specific proteases that are key players in the degradation arm of the proteostasis network. For instance, these substrates can be used to assay the activity of components of the ubiquitin-proteasome system (UPS) or other cellular proteases responsible for protein processing and degradation.

By measuring rapid changes in the activity of these specific proteases, researchers can gain insights into how the cell responds to proteostatic stress. diva-portal.org For example, an assay using a specific p-nitroanilide substrate could determine how the activity of a particular protease changes in response to the accumulation of misfolded proteins, providing a functional readout that complements proteomic data on protein abundance and turnover rates. diva-portal.orgnih.gov This allows for the investigation of specific enzymatic pathways within the broader context of cellular protein management.

Role in Coagulation and Fibrinolysis Pathways

The blood coagulation cascade is a series of proteolytic events leading to the formation of a fibrin (B1330869) clot, while fibrinolysis is the process that dissolves it. Both pathways are tightly regulated by a series of serine proteases. lu.se Chromogenic peptide substrates with a C-terminal p-nitroanilide group are fundamental tools for studying the enzymes in these pathways. ru.nlcapes.gov.br The cleavage of the substrate by a target protease releases p-nitroaniline, which can be quantified spectrophotometrically, providing a direct measure of enzyme activity.

A closely related substrate, N-Benzoyl-Phe-Val-Arg-p-nitroanilide, is a well-established chromogenic substrate for thrombin, the central enzyme of the coagulation cascade. ru.nlsigmaaldrich.com Thrombin converts fibrinogen to fibrin and activates other coagulation factors, making the measurement of its activity critical. lu.se Similarly, other substrates like H-D-Pro-Phe-Arg-p-nitroanilide have been used to measure the activation of the contact phase system of the intrinsic coagulation pathway. nih.gov

The specificity of the peptide sequence determines which protease is assayed. For example, the sequence Phe-Val-Arg was identified as a high-affinity sequence for thrombin. ru.nl By designing substrates that mimic the natural cleavage sites of coagulation proteases, researchers can perform detailed kinetic analyses, screen for inhibitors, and diagnose coagulation disorders. The use of these substrates is integral to both basic research into the molecular mechanisms of hemostasis and clinical laboratory diagnostics. lu.seru.nl

Relevance in Inflammation and Immune Response

Proteases play a critical role in mediating inflammation and immune responses. nih.govnih.gov They are involved in everything from the processing of cytokines and chemokines to the migration of immune cells and the degradation of extracellular matrix at sites of inflammation. Chromogenic substrates are valuable for measuring the activity of specific proteases released during an inflammatory response.

For instance, neutrophil elastase, a powerful serine protease released by neutrophils at sites of inflammation, can be assayed using substrates like Suc-Ala-Ala-Pro-Val-pNA. plos.org Given that neutrophil serine proteases such as Cathepsin G recognize bulky aromatic amino acids like Phenylalanine (Phe), substrates containing the Phe-Val motif are relevant for studying a range of inflammatory proteases. nih.gov

Furthermore, these substrates are used to study the mechanism of action of anti-inflammatory agents. Bromelain, a mixture of proteases with recognized anti-inflammatory properties, can be assayed using substrates like Bz-Phe-Val-Arg-pNA. mdpi.com This allows researchers to quantify the proteolytic activity that may contribute to its therapeutic effects, such as modulating the kallikrein-kinin pathway or influencing immune cell migration. mdpi.com Therefore, this compound and related compounds are important tools for dissecting the proteolytic events that drive inflammation and for characterizing molecules that modulate these processes.

Applications in Cancer Research and Drug Target Identification

The identification of cellular targets for bioactive compounds is a cornerstone of modern drug discovery. nih.gov Many proteases are implicated in cancer progression, involved in processes like tumor growth, invasion, metastasis, and angiogenesis. nih.gov This makes them attractive targets for therapeutic intervention. Chromogenic substrates like this compound are instrumental in the early stages of drug discovery for these protease targets.

These substrates are widely used in high-throughput screening (HTS) campaigns to identify small molecule inhibitors of cancer-relevant proteases. hzdr.de For example, an assay could be developed to measure the activity of a specific cathepsin or other protease known to be overexpressed in a particular cancer. The assay would then be used to screen large libraries of compounds for their ability to inhibit the cleavage of the p-nitroanilide substrate, flagging potential drug candidates.

Moreover, these substrates are crucial for target validation. Once a potential protease target is identified, specific substrates are needed to confirm its enzymatic activity and to characterize its function. nih.gov The development of selective substrates and inhibitors often relies on the detailed kinetic information and active site mapping that chromogenic substrates provide. nih.govhzdr.de This foundational research is essential for advancing new anti-cancer agents from initial discovery to clinical development. nih.gov

Structure-Activity Relationship (SAR) Studies of Peptidic Substrates and Inhibitors

Structure-activity relationship (SAR) studies are fundamental to the design of potent and selective peptidic protease substrates and inhibitors. hzdr.deuef.fi These studies systematically modify the structure of a lead peptide and measure the resulting changes in biological activity, such as the rate of hydrolysis (for substrates) or the inhibition constant (for inhibitors). nih.gov this compound and its analogs serve as excellent scaffolds for such investigations.

The amino acid sequence of the substrate is of paramount importance. The residues at positions P1, P2, P3, etc. (following the Schechter and Berger nomenclature) interact with corresponding S1, S2, S3 pockets in the protease's active site. hzdr.de The stereochemistry of these amino acids is also critical. For example, in the thrombin substrate Bz-Phe-Val-Arg-pNA, replacing the naturally occurring L-Phe at the P3 position with D-Phe results in a dramatic decrease in the rate of hydrolysis by thrombin. ru.nl This single observation reveals the high stereospecificity of thrombin's S3 binding pocket.

SAR studies extend beyond simple substitutions. Researchers can vary amino acids at each position to include natural, unnatural, L-, or D-amino acids to probe the enzyme's binding preferences in detail. nih.gov For example, in the development of D-Phe-Pro-D-Arg-derived thrombin inhibitors, varying the amino acid at the P1' position revealed that small hydrophobic (Ala, Gly) or polar uncharged (Ser, Cys, Thr) residues were preferred for high affinity. nih.gov This information, derived from SAR studies, is invaluable for rationally designing optimized substrates for diagnostic assays or highly selective inhibitors for therapeutic use. nih.govnih.gov

Table 2: Illustrative SAR Findings for Peptidic Substrates/Inhibitors

| Protease | Peptide Scaffold | Position Modified | Modification | Observed Effect | Citation |

| Thrombin | Bz-Phe -Val-Arg-pNA | P3 | L-Phe → D-Phe | Dramatic drop in hydrolysis rate | ru.nl |

| Thrombin | D-Phe-Pro-D-Arg-X -CONH₂ | P1' | X = Ala, Gly, D-Val, Ser, Cys, Thr | High affinity (Kᵢ < 18 µM) | nih.gov |

| Fruit Bromelain | Bz-Phe-Val-Arg -pNA | P3-P1 | N/A | Preferred substrate over Z-Arg-Arg-pNA | mdpi.com |

| Kallikrein-2 (KLK2) | Linear Peptides | Backbone | Linear → Cyclized | Increased stability without loss of inhibitory activity | uef.fi |

Advanced Methodologies and Future Directions in D Phe Val P Nitroanilide Research

Integration with Advanced Spectroscopic Techniques

The conventional use of D-Phe-Val-p-nitroanilide relies on spectrophotometric detection of the released p-nitroaniline (pNA). However, its integration with advanced spectroscopic methods is paving the way for highly sensitive and real-time monitoring of enzyme activity.

A significant advancement in the use of p-nitroanilide-containing peptides, including structures analogous to this compound, is the development of fluorescence "turn-on" sensors. nih.gov This method offers a substantial increase in sensitivity compared to traditional absorbance-based assays. nih.gov

The mechanism of these sensors often involves a fluorescent conjugated polyelectrolyte (CPE) and a quencher-labeled peptide substrate. nih.gov In its uncleaved state, the p-nitroanilide-labeled peptide, acting as a quencher, is held in close proximity to the CPE through electrostatic interactions, which suppresses the CPE's fluorescence. nih.gov Upon enzymatic cleavage of the peptide by a target protease, the p-nitroaniline group is released. This release disrupts the quenching effect, leading to a "turn-on" of the CPE's fluorescence. nih.gov This approach allows for real-time measurement of enzyme kinetics, even at nanomolar concentrations of the enzyme and substrate. nih.govnih.gov

A key advantage of this system is the amplified sensory response, where a single cleavage event can result in a significant and easily detectable fluorescent signal. nih.gov This method has been successfully used to sense the activity of proteases like thrombin using substrates such as N-benzoyl-Phe-Val-Arg-p-nitroanilide (Bz-FVR-pNA), a compound structurally related to this compound. nih.gov

Table 1: Comparison of Detection Principles

| Feature | Spectrophotometry (pNA release) | Fluorescence Turn-On (CPE-based) |

| Principle | Measures absorbance increase of free p-nitroaniline at ~405-410 nm. bachem.com | Measures fluorescence increase from a conjugated polyelectrolyte upon cleavage of a pNA-quencher-labeled peptide. nih.gov |

| Sensitivity | Lower, limited by the molar extinction coefficient of pNA. nih.gov | High, due to signal amplification from the CPE. nih.gov |

| Application | Routine enzyme assays, inhibitor screening. nih.gov | Real-time kinetics, detection of low enzyme concentrations. nih.gov |

| Example Substrate | This compound | N-benzoyl-Phe-Val-Arg-p-nitroanilide (Bz-FVR-pNA) nih.gov |

While fluorescence-based methods offer superior sensitivity, traditional spectrophotometry remains a robust and widely accessible technique. mdpi.com A combined approach, using both methods, can provide a more comprehensive analysis. Spectrophotometry can be used for initial characterization and for assays with higher substrate or enzyme concentrations, while fluorometry is ideal for detecting minute amounts of activity or for high-throughput screening where minimal sample consumption is crucial. nih.govmdpi.com

For instance, initial kinetic parameters for an enzyme using this compound could be determined spectrophotometrically. Subsequently, a highly sensitive fluorescence turn-on assay could be developed to study the enzyme's activity under conditions that are below the detection limit of standard spectrophotometers. nih.gov This dual approach allows researchers to leverage the simplicity of colorimetric assays with the high sensitivity of fluorescence detection. nih.govmdpi.com

Fluorescence-Based Detection Methods (e.g., Turn-on Sensors)

Computational Approaches for Substrate Design and Enzyme-Substrate Docking

Computational methods are becoming indispensable for understanding enzyme-substrate interactions at a molecular level and for designing novel, more specific substrates. nih.gov Molecular docking simulations can predict how a substrate like this compound fits into the active site of a protease. sums.ac.ir

These in silico techniques model the interactions between the peptide substrate and the amino acid residues of the enzyme's active site, calculating a binding energy score that indicates the strength of the interaction. nih.gov A lower binding energy suggests a more favorable interaction. nih.gov This approach has been used to study the specificity of proteases for various peptide substrates and to rationalize the design of new inhibitors and probes. nih.govsums.ac.ir For example, docking studies can reveal the key hydrogen bonds and hydrophobic interactions that stabilize the enzyme-substrate complex, providing a rationale for why a particular protease cleaves this compound. nih.gov This knowledge can then be used to modify the peptide sequence to enhance its specificity for a target enzyme or to design inhibitors that block the active site more effectively. sums.ac.ir

Table 2: Application of Molecular Docking in Peptide Substrate Research

| Application | Description | Example Finding |

| Binding Affinity Prediction | Calculates the binding energy between a peptide and an enzyme's active site. | A pentapeptide, FFVPF, showed the lowest binding energy with elastase, suggesting high binding affinity. nih.gov |

| Interaction Analysis | Identifies specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the substrate and enzyme. | Docking of a chromogenic substrate into ocriplasmin revealed key amino acid residues involved in hydrogen bonding. sums.ac.ir |

| Substrate Design | Guides the modification of peptide sequences to improve specificity and efficiency. | Computational mutagenesis and docking helped in designing ocriplasmin variants with reduced autolytic and proteolytic activities. sums.ac.ir |

Development of this compound-based Biosensors

The principle of enzymatic cleavage of this compound is being harnessed to create novel biosensors for detecting protease activity in various samples, including clinical diagnostics. researchgate.netrsc.org These biosensors typically immobilize a p-nitroanilide-containing peptide onto a solid support, such as cellulose (B213188) nanocrystals or a polymer matrix. researchgate.net

When the biosensor is exposed to a sample containing the target protease, the enzyme cleaves the peptide, releasing the p-nitroaniline chromophore. researchgate.net This results in a detectable color change on the sensor's surface. researchgate.net Such biosensors offer a simple, visual, and often rapid method for detecting the presence of specific proteases, which can be important biomarkers for various diseases. rsc.org

Recent developments include Förster Resonance Energy Transfer (FRET)-based biosensors. rsc.org In one design, two different fluorescent proteins are connected by a peptide linker that can be cleaved by a specific protease. rsc.org In the intact state, FRET occurs between the two fluorophores. Upon cleavage of the linker, the fluorophores separate, leading to a change in the F-RET signal, which can be quantitatively measured. rsc.org While many FRET sensors use other fluorophores, the specificity of peptide sequences like this compound can inform the design of the cleavable linker.

Application in Quantitative Proteomics and Activity-Based Profiling

Quantitative proteomics aims to measure the amount of proteins in a sample, while activity-based protein profiling (ABPP) focuses on the functional state of enzymes. nih.govuniversiteitleiden.nl this compound and related compounds serve as foundational tools in methodologies that bridge these fields.

ABPP utilizes chemical probes that covalently bind to the active site of an enzyme. universiteitleiden.nl These probes typically consist of a reactive group (warhead), a recognition element (similar to the peptide sequence in this compound), and a reporter tag (like biotin (B1667282) or a fluorophore). researchgate.net By using these probes, researchers can selectively label and identify active enzymes in complex biological mixtures, such as cell lysates or tissues. universiteitleiden.nl Competitive ABPP experiments, where the probe competes with a potential inhibitor, are powerful tools for drug discovery, allowing for the assessment of inhibitor potency and selectivity directly in a biological context. universiteitleiden.nl

While this compound itself is a substrate and not a covalent probe, its specificity data is crucial for designing the recognition elements of activity-based probes for specific proteases. Furthermore, quantitative mass spectrometry techniques, such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), can be combined with ABPP to provide a quantitative readout of enzyme activity across different biological states. nih.gov

Emerging Trends in Enzymology and Peptide Chemistry Utilizing p-Nitroanilides

The utility of p-nitroanilide-based substrates like this compound continues to evolve with advances in enzymology and peptide chemistry.

One major trend is the ongoing development of more specific and sensitive chromogenic and fluorogenic substrates for a wide range of proteases involved in physiological and pathological processes. nih.govashpublications.org The synthesis of large libraries of peptide p-nitroanilides allows for high-throughput screening to identify optimal substrates for newly discovered enzymes. researchgate.net

In peptide chemistry, there is a continuous effort to develop more efficient solid-phase synthesis methods for preparing C-terminally modified peptides, including p-nitroanilides. researchgate.netnih.gov These advancements facilitate the creation of novel probes and substrates with tailored properties. Additionally, the field of peptide-based therapeutics is rapidly expanding, with peptides being recognized for their high selectivity and potency. nih.gov The enzymatic stability of these therapeutic peptides is a critical factor, and substrates like this compound are used in assays to study their susceptibility to proteolytic degradation. acs.org The insights gained from how proteases process simple substrates are invaluable for designing more stable and effective peptide drugs. acs.org

Challenges and Limitations in the Use of p-Nitroanilide Substrates in Complex Biological Systems

The use of chromogenic substrates, particularly those containing a p-nitroanilide (pNA) moiety, has been instrumental in the study of enzyme kinetics and specificity. However, their application in complex biological systems, such as cell lysates, tissue homogenates, and bodily fluids, presents a unique set of challenges and limitations that can affect the accuracy and interpretation of experimental results.

A primary challenge is the inherent limited solubility of many p-nitroanilide substrates in aqueous buffers, which are necessary to maintain the physiological activity of enzymes. acs.orgnih.gov For instance, studies involving Nα-Benzoyl–arginine–p-nitroanilide (BAPNA) have shown that its low solubility can lead to high fluctuations in enzyme activity measurements, especially at higher substrate concentrations where precipitation can occur. acs.orgnih.gov To overcome this, organic solvents like dimethyl sulfoxide (B87167) (DMSO) are often incorporated into the assay mixture to enhance substrate solubility. acs.orgnih.govresearchgate.net However, the presence of these organic cosolvents can, in turn, influence enzyme activity. acs.orgnih.gov For example, increasing concentrations of DMSO above a certain threshold (e.g., 10% v/v) have been shown to significantly decrease enzyme activity, potentially through denaturation or by acting as a competitive inhibitor. acs.orgnih.gov Different organic solvents can have varying effects; while some like methanol (B129727) and ethanol (B145695) may negatively impact catalytic efficiency by increasing the Michaelis constant (K_m), others like acetonitrile (B52724) can act as inhibitors. acs.orgnih.gov

Substrate specificity is another significant concern. While a particular p-nitroanilide substrate may be designed for a specific enzyme, it can often be cleaved by other proteases present in a complex biological sample. nih.govpnas.orgplos.org This lack of absolute specificity can lead to an overestimation of the target enzyme's activity. For example, while H-D-Ile-Pro-Arg-pNA is used for tissue plasminogen activator (t-PA), it is also sensitive to other proteases. tandfonline.com The presence of multiple enzymes capable of hydrolyzing the same substrate complicates the attribution of the observed activity to a single enzyme. Researchers often need to employ specific inhibitors to differentiate the activity of the target enzyme from that of other interfering proteases. tandfonline.com

Furthermore, components within complex biological matrices can directly interfere with the assay . Endogenous substances in samples like serum or plasma can inhibit or enhance enzyme activity, leading to inaccurate measurements. lonza.com For instance, grossly lipemic sera can interfere with spectrophotometric readings. researchgate.net The product of the enzymatic reaction, p-nitroaniline, is quantified by measuring its absorbance at around 405 nm. tandfonline.com Any compound in the biological sample that absorbs light at or near this wavelength can interfere with the measurement, leading to falsely elevated or depressed results. researchgate.net This necessitates the use of appropriate controls and blanking techniques to account for background absorbance. researchgate.net

The physicochemical properties of the biological environment , such as pH, can also significantly impact the assay. acs.org Enzyme activity is highly dependent on pH, and the optimal pH for a purified enzyme may differ from the pH of the biological sample. acs.org Moreover, the ionization state of both the enzyme and the substrate can be affected by pH, which in turn influences their interaction and the resulting reaction kinetics. acs.org

Table of Challenges and Limitations of p-Nitroanilide Substrates in Complex Biological Systems

| Challenge/Limitation | Description | Potential Mitigation Strategies |

| Limited Solubility | Poor solubility in aqueous buffers can lead to substrate precipitation and inaccurate kinetic measurements. acs.orgnih.gov | Use of organic cosolvents like DMSO; however, their concentration must be optimized to avoid enzyme inhibition or denaturation. acs.orgnih.govresearchgate.net |

| Substrate Specificity | The substrate may be cleaved by multiple enzymes present in the biological sample, leading to an overestimation of the target enzyme's activity. nih.govpnas.orgplos.org | Use of specific inhibitors to isolate the activity of the enzyme of interest; use of more selective substrates if available. tandfonline.com |

| Interference from Biological Matrix | Endogenous substances in the sample can inhibit/enhance enzyme activity or interfere with spectrophotometric measurements. lonza.comresearchgate.net | Inclusion of appropriate controls, sample blanks, and dilution techniques to minimize matrix effects. researchgate.net |

| Influence of pH | The pH of the biological sample can affect enzyme activity and the ionization state of the substrate and enzyme. acs.org | Buffering the reaction mixture to the optimal pH for the enzyme of interest; measuring and reporting the pH of the sample. acs.org |

| Complex Kinetics | The presence of multiple enzymes, substrates, inhibitors, and activators can lead to non-Michaelis-Menten kinetics. acs.orgnih.gov | Careful experimental design, including inhibitor studies and detailed kinetic analysis beyond simple models. acs.orgnih.gov |

常见问题

Basic: What are the standard enzymatic assay conditions for D-Phe-Val-p-nitroanilide in protease activity studies?

This compound is commonly used as a chromogenic substrate to measure protease activity. Standard protocols involve:

- Reaction Conditions : Incubation at 37°C, pH 7.5–8.0, with absorbance monitored at 405–410 nm (optimal for p-nitroaniline release) .

- Substrate Concentration : A linear range of 0.1–1.0 mM, validated via Michaelis-Menten kinetics.

- Enzyme Dilution : Serial dilutions of the target protease (e.g., plasmin, thrombin) to ensure activity within the assay’s dynamic range .

- Control Experiments : Include blank reactions (substrate without enzyme) to account for non-specific hydrolysis .

Advanced: How to resolve inconsistent kinetic data (e.g., non-linear hydrolysis rates) when using this compound?

Non-linear kinetics may arise from:

- Substrate Aggregation : Test solubility in assay buffers (e.g., DMSO as a co-solvent ≤1% v/v) .

- Enzyme Purity : Contaminating proteases (e.g., chymotrypsin) may hydrolyze the substrate. Validate enzyme purity via SDS-PAGE or inhibitor panels .

- Wavelength Interference : Confirm the absorbance peak of p-nitroaniline (λmax = 405–410 nm) using a full-spectrum scan, as deviations indicate buffer or substrate impurities .

- Temperature Control : Ensure thermostatted cuvettes to minimize thermal fluctuations during kinetic measurements .

Basic: What controls are essential to validate the specificity of this compound for a target protease?

- Negative Controls : Omit the enzyme or use heat-inactivated protease.

- Inhibitor Specificity : Add class-specific inhibitors (e.g., PMSF for serine proteases, EDTA for metalloproteases) to confirm target-dependent hydrolysis .

- Cross-Reactivity Tests : Compare hydrolysis rates with structurally similar substrates (e.g., D-Val-Leu-Lys-p-nitroanilide for plasmin) to rule out non-specific cleavage .

Advanced: How to optimize this compound assays for low-abundance proteases in complex biological samples?

- Signal Amplification : Pre-concentrate samples via ultrafiltration or affinity chromatography.

- Interference Mitigation : Add non-ionic detergents (e.g., Triton X-100) to reduce background noise from lipids/proteins .

- High-Sensitivity Detection : Use microplate readers with enhanced photomultiplier tubes or fluorogenic substrates in tandem for validation .

Basic: What are the critical steps in preparing this compound stock solutions to ensure assay reproducibility?

- Solubility : Dissolve in DMSO or methanol (final organic solvent ≤1% to avoid enzyme denaturation).

- Storage : Aliquot and store at −20°C in amber vials to prevent photodegradation of p-nitroanilide .

- Concentration Verification : Confirm molarity via UV-Vis (ε405 = 9,900 M⁻¹cm⁻¹ for p-nitroaniline) before use .

Advanced: How to interpret conflicting Km values for this compound across studies?

Discrepancies in Michaelis constants (Km) may result from:

- Buffer Composition : Ionic strength and pH variations alter enzyme-substrate affinity. Standardize to 50 mM Tris-HCl, pH 8.0 .

- Enzyme Isoforms : Genetic variants or post-translational modifications (e.g., glycosylation) can affect catalytic efficiency .

- Data Normalization : Normalize activity to total protein content (Bradford assay) to account for enzyme batch variability .

Basic: What statistical methods are recommended for analyzing this compound hydrolysis data?

- Linear Regression : For initial rate calculations (absorbance vs. time) within the linear phase (first 10% of reaction).

- Non-Linear Curve Fitting : Use software like GraphPad Prism to derive Km and Vmax via the Michaelis-Menten model .

- Error Analysis : Report standard deviation from triplicate experiments and exclude outliers via Grubbs’ test .

Advanced: How to design a protease inhibition study using this compound while avoiding false positives?

- Pre-Incubation : Pre-treat the enzyme with inhibitors for 15–30 minutes to ensure binding equilibrium.

- Competitive vs. Non-Competitive Inhibition : Distinguish via Lineweaver-Burk plots; competitive inhibitors increase Km, non-competitive reduce Vmax .

- Off-Target Effects : Screen inhibitors against unrelated proteases (e.g., trypsin) to confirm specificity .

Basic: What are the limitations of this compound in studying protease kinetics?

- Substrate Specificity : Limited to proteases recognizing the D-Phe-Val sequence (e.g., certain serine proteases).

- Low Sensitivity : Less suitable for enzymes with very low catalytic efficiency; consider fluorogenic substrates (e.g., AMC derivatives) .

- Photobleaching : Prolonged light exposure degrades p-nitroaniline; minimize assay duration .

Advanced: How to validate this compound assay results using orthogonal methods (e.g., MS/MS or FRET)?

- Mass Spectrometry : Confirm cleavage products (D-Phe-Val + p-nitroaniline) via LC-MS/MS.

- FRET-Based Substrates : Compare kinetic parameters with a fluorogenic analog (e.g., Dabcyl/Edans-labeled peptide) .

- Zymography : Validate protease activity in gel-based assays using casein or gelatin substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。